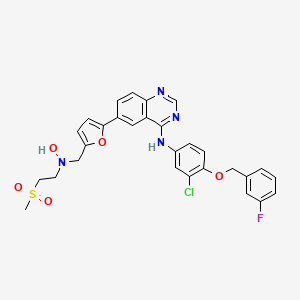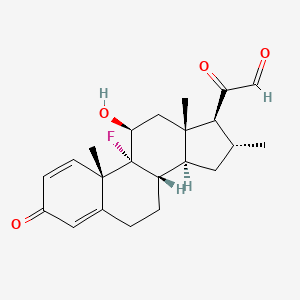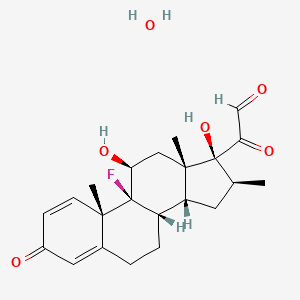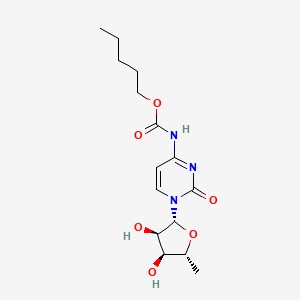
4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Overview
Description
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2 . It is used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The average mass of the molecule is 238.710 Da .Chemical Reactions Analysis
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is known to be used as a reactant in the synthesis of novel hydrazone derivatives, which have antimicrobial properties .Physical And Chemical Properties Analysis
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an off-white powder . It has a molecular weight of 238.71 . The compound’s SMILES string is OC(=O)C1CCC(CC1)c2ccc(Cl)cc2 .Scientific Research Applications
Summary of the Application
The compound “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” has been used in the field of crystallography to study its crystal structure .
Methods of Application or Experimental Procedures
The crystal structure of the compound was determined using X-ray diffraction techniques. The crystal was monoclinic with parameters a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2)°, V = 2383.0(2) ų .
Results or Outcomes
The study provided detailed information about the crystal structure of the compound, including atomic coordinates and displacement parameters .
2. Antimicrobial Agents
Summary of the Application
“4-(4-Chlorophenyl)cyclohexanecarboxylic acid” has been used as a reactant in the synthesis of novel hydrazone derivatives, which have been evaluated as potential antimicrobial agents .
Methods of Application or Experimental Procedures
The hydrazide-hydrazone derivatives were synthesized via the nucleophilic addition-elimination reaction of substituted acetophenones with 4-(4-chlorophenyl)cyclohexanecarbohydrazide .
Results or Outcomes
The synthesized 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Staphylococcus pyogenes (gram positive bacteria) and Escherichia coli and Pseudomonas aeruginosa (gram negative bacteria). Some compounds exhibited good antibacterial activity with a zone of inhibition of 21-25 mm .
3. Impurity of Atovaquone
Summary of the Application
“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is an impurity of Atovaquone , which is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .
Methods of Application or Experimental Procedures
The compound is identified and quantified during the quality control process of Atovaquone production .
Results or Outcomes
The presence of this impurity can affect the efficacy and safety of Atovaquone .
4. Synthesis of Novel Hydrazone Derivatives
Summary of the Application
“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is used as a reactant in the synthesis of novel hydrazone derivatives .
Methods of Application or Experimental Procedures
The compound is reacted with other reagents to form novel hydrazone derivatives .
Results or Outcomes
The novel hydrazone derivatives synthesized using this compound can have various applications, including as antimicrobial agents .
5. Quality Control of Atovaquone
Summary of the Application
“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is identified as an impurity during the quality control process of Atovaquone production .
Methods of Application or Experimental Procedures
The compound is identified and quantified during the quality control process of Atovaquone production .
Results or Outcomes
The presence of this impurity can affect the efficacy and safety of Atovaquone .
6. Synthesis of Novel Hydrazone Derivatives
Summary of the Application
“4-(4-Chlorophenyl)cyclohexanecarboxylic Acid” is used as a reactant in the synthesis of novel hydrazone derivatives .
Methods of Application or Experimental Procedures
The compound is reacted with other reagents to form novel hydrazone derivatives .
Results or Outcomes
The novel hydrazone derivatives synthesized using this compound can have various applications, including as antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
CAS RN |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

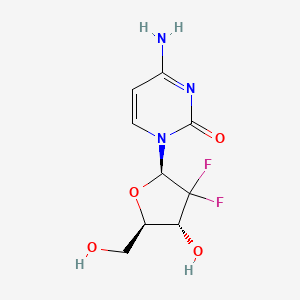
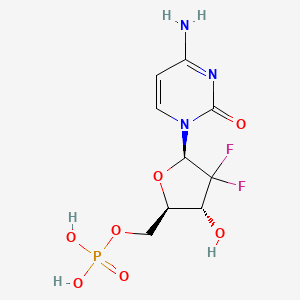
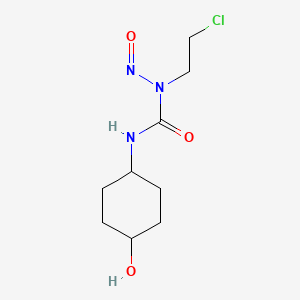
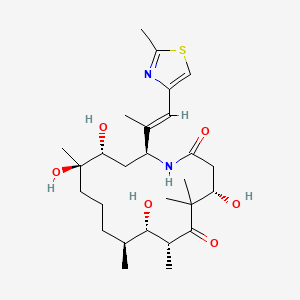
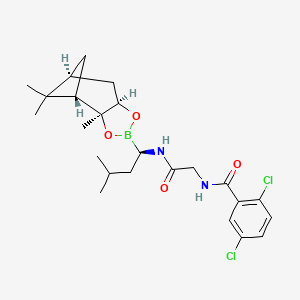
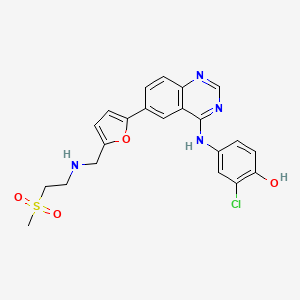
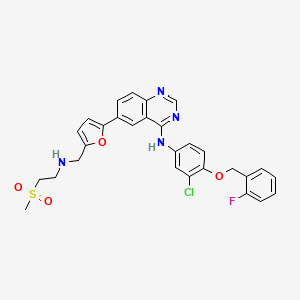
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
